molecular formula C12H14O B576239 6-Isopropyl-2H-chromene CAS No. 193687-19-3

6-Isopropyl-2H-chromene

Cat. No. B576239
M. Wt: 174.243
InChI Key: WSECVKGDUKFWDZ-UHFFFAOYSA-N
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Description

6-Isopropyl-2H-chromene is a type of 2H-chromene, which is an important class of heterocyclic compounds with versatile biological profiles . It has a simple structure and mild adverse effects .


Synthesis Analysis

The synthesis of 2H-chromenes, including 6-Isopropyl-2H-chromene, has been a subject of interest in recent years. Two major synthetic strategies have been developed towards such compounds . One approach involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . Another strategy includes benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .


Molecular Structure Analysis

Chromene is a bicyclic aromatic heterocyclic compound, consisting of a benzene ring fused to an oxygen-containing pyran ring . It exists as different structural isomers resulting from the multiple relative positions the oxygen atom and the tetrahedral carbon atom can be present at, forming the four isomeric chromene molecular structures .


Chemical Reactions Analysis

2H-chromenes have been used broadly in materials science and organic synthesis . They have been involved in benzopyran ring formation involving cyclization reactions and the late-stage functionalization .


Physical And Chemical Properties Analysis

Phenolic compounds like 2H-chromenes have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

  • Photochromic Behavior and Kinetics : 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, a related compound, exhibits photochromic behavior, forming photoisomers under UV irradiation. These photoisomers include two merocyanines and an allenyl-phenol isomer. The kinetics of these isomerization processes have been established, including thermal activation parameters and photochemical quantum yield ratios (Delbaere, Micheau, & Vermeersch, 2003).

  • Enantioselective Synthesis in Organic Chemistry : A palladium-catalyzed enantioselective reaction has been developed to synthesize 2-aryl-2H-chromenes, yielding compounds potentially transformable into biologically active substances through functionalization of the chromene alkene (Zeng, Yu, Siu, & Scheidt, 2014).

  • Stability and Photodegradation Resistance : Dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates, a family of 2H-chromenes, have been synthesized and demonstrated to have photochromic properties with strong resistance to photodegradation under continuous irradiation (Maggiani, Tubul, & Brun, 2000).

  • Green Synthesis of Chromene Derivatives : A green and efficient method has been developed for synthesizing 2-amino-4H-chromene derivatives using ultrasound irradiation in aqueous ethanol, showcasing the potential for environmentally friendly synthetic protocols in chemical research (Shabalala, Kerru, Maddila, Zyl, & Jonnalagadda, 2020).

  • Thermodynamic and Kinetic Investigations : The synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate have been explored, with insights into the reaction kinetics and thermodynamics, crucial for understanding and optimizing synthetic processes (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

  • Visible Light-Induced Synthesis : A visible light-induced, catalyst-free synthesis of chromene nucleus and derivatives has been demonstrated using a water–ethanol mixture as a solvent, highlighting the potential for energy-efficient and eco-friendly synthetic methods in organic chemistry (Yadav, Srivastava, Rai, Singh, Tiwari, & Singh, 2015).

  • Biological Activity and Applications : The 2H/4H-chromene scaffold is highlighted for its versatile biological activities and potential in drug development, with a focus on anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities (Raj & Lee, 2020).

properties

IUPAC Name

6-propan-2-yl-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSECVKGDUKFWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyl-2H-chromene

Citations

For This Compound
2
Citations
MO Karataş, G Çalgın, B Alıcı, B Gökçe… - Applied …, 2019 - Wiley Online Library
We synthesized three coumarin‐substituted benzimidazolium chlorides and their silver(I), ruthenium(II) and palladium(II) N‐heterocyclic carbene (NHC) complexes. All compounds were …
Number of citations: 16 onlinelibrary.wiley.com
CR Sinu, N Vijay, KV Radhakrishnan - 2014 - conference.cusat.ac.in
The thesis entitled “Exploration of Novel Organic Reactions Catalyzed by Nucleophilic Heterocyclic Carbenes (NHCs)” embodies the results of the investigations carried out to explore …
Number of citations: 0 conference.cusat.ac.in

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